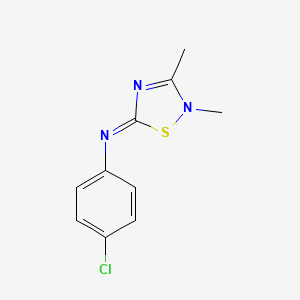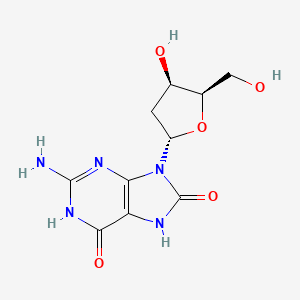
2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a hydroxy group and a benzamide moiety attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide typically involves the reaction of 2-hydroxybenzoic acid with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetone at low temperatures (0-5°C) to ensure high yield and purity . Another method involves the use of microwave irradiation, which can significantly reduce reaction time and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrotriazines.
Substitution: Formation of substituted triazines with various functional groups.
Applications De Recherche Scientifique
2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triazido-1,3,5-triazine: Known for its high energy and sensitivity.
4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: Another high-energy compound with similar structural features.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a peptide coupling agent.
Uniqueness
2-Hydroxy-N-(1,3,5-triazin-2-yl)benzamide is unique due to its combination of a hydroxy group and a benzamide moiety, which imparts specific chemical and biological properties
Propriétés
Numéro CAS |
61745-73-1 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
2-hydroxy-N-(1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C10H8N4O2/c15-8-4-2-1-3-7(8)9(16)14-10-12-5-11-6-13-10/h1-6,15H,(H,11,12,13,14,16) |
Clé InChI |
PYFUMBUJWLSCIY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=NC=NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)



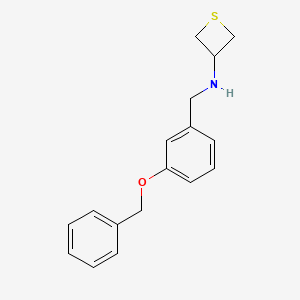
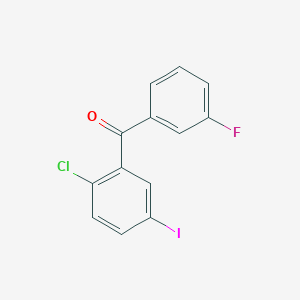
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)

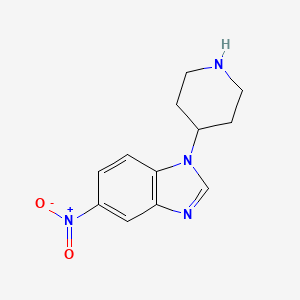
![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
